Cas no 74-41-9 (1-(2-Phenoxy-ethyl)-piperidine)
1-(2-Phenoxy-ethyl)-piperidine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-phenoxyethyl)piperidine
- 1-Piperidino-2-phenoxyethane
- alpha-Phenoxy-beta-(piperidyl-(1'))-ethane
- DivK1c_004904
- RSUFKEGMFFPMIB-UHFFFAOYSA-N
- DTXSID20224786
- BIM-0017387.P001
- 74-41-9
- Z103698486
- CS-10821
- BRN 0009897
- AKOS003826933
- CCG-6047
- AB00080514-01
- Oprea1_462754
- MFCD00454317
- 5-20-02-00103 (Beilstein Handbook Reference)
- Piperidine, 1-(2-phenoxyethyl)-
- 1-(2-Phenoxy-ethyl)-piperidine
- CBMicro_017368
- CDS1_003864
- Cambridge id 5319052
- SCHEMBL3951411
-
- MDL: MFCD00454317
- Inchi: 1S/C13H19NO/c1-3-7-13(8-4-1)15-12-11-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-12H2
- InChI Key: RSUFKEGMFFPMIB-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)CCN1CCCCC1
Computed Properties
- Exact Mass: 205.14677
- Monoisotopic Mass: 205.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- Density: 1.008
- Boiling Point: 312.6°C at 760 mmHg
- Flash Point: 92.3°C
- Refractive Index: 1.523
- PSA: 12.47
1-(2-Phenoxy-ethyl)-piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P400538-10mg |
1-(2-Phenoxy-ethyl)-piperidine |
74-41-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P400538-50mg |
1-(2-Phenoxy-ethyl)-piperidine |
74-41-9 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P400538-100mg |
1-(2-Phenoxy-ethyl)-piperidine |
74-41-9 | 100mg |
$ 135.00 | 2022-06-03 | ||
| abcr | AB302447-1 g |
1-(2-Phenoxy-ethyl)-piperidine; 95% |
74-41-9 | 1g |
€212.70 | 2022-03-03 | ||
| abcr | AB302447-5 g |
1-(2-Phenoxy-ethyl)-piperidine; 95% |
74-41-9 | 5g |
€677.50 | 2022-03-03 | ||
| abcr | AB302447-1g |
1-(2-Phenoxy-ethyl)-piperidine, 95%; . |
74-41-9 | 95% | 1g |
€252.10 | 2025-04-16 | |
| abcr | AB302447-5g |
1-(2-Phenoxy-ethyl)-piperidine, 95%; . |
74-41-9 | 95% | 5g |
€811.00 | 2025-04-16 | |
| Apollo Scientific | OR300767-1g |
1-(2-Phenoxyethyl)piperidine |
74-41-9 | 1g |
£167.00 | 2025-02-19 | ||
| Apollo Scientific | OR300767-5g |
1-(2-Phenoxyethyl)piperidine |
74-41-9 | 5g |
£657.00 | 2025-02-19 | ||
| Ambeed | A765545-1g |
1-(2-PHenoxyethyl)piperidine |
74-41-9 | 95% | 1g |
$136.0 | 2025-04-17 |
1-(2-Phenoxy-ethyl)-piperidine Suppliers
1-(2-Phenoxy-ethyl)-piperidine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 1-(2-Phenoxy-ethyl)-piperidine
Introduction to 1-(2-phenoxyethyl)piperidine (CAS No. 74-41-9)
1-(2-phenoxyethyl)piperidine is a versatile organic compound with the CAS registry number 74-41-9. This compound, also referred to as piperidine derivative, has garnered significant attention in various fields due to its unique chemical properties and potential applications in drug discovery, material science, and synthetic chemistry.
The molecular structure of 1-(2-phenoxyethyl)piperidine consists of a piperidine ring, a six-membered saturated ring with one nitrogen atom, and a phenoxyethyl group attached to the nitrogen atom. This structure imparts the compound with both hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. The phenoxy group introduces aromaticity and enhances the compound's stability, while the ethyl chain provides flexibility and solubility in organic solvents.
Recent studies have highlighted the potential of 1-(2-phenoxyethyl)piperidine as a building block in medicinal chemistry. Researchers have explored its role in the development of bioactive molecules targeting various therapeutic areas, including central nervous system disorders, inflammation, and cancer. The compound's ability to form hydrogen bonds and its rigid structure make it an ideal candidate for designing drug-like molecules with high potency and selectivity.
In addition to its pharmacological applications, 1-(2-phenoxyethyl)piperidine has found utility in polymer chemistry as a monomer for synthesizing novel materials with tailored properties. Its ability to undergo various polymerization reactions has opened new avenues for creating advanced materials with applications in electronics, optics, and biotechnology.
The synthesis of 1-(2-phenoxyethyl)piperidine involves a multi-step process that typically includes nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste generation.
From an environmental standpoint, 1-(2-phenoxyethyl)piperidine has been evaluated for its biodegradability and toxicity profiles. Studies indicate that the compound exhibits moderate biodegradation under aerobic conditions, making it less persistent in the environment compared to some other organic compounds.
In conclusion, 1-(2-phenoxyethyl)piperidine (CAS No. 74-41-9) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with ongoing research into its potential uses, ensure that this compound will remain a focal point in scientific exploration for years to come.
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